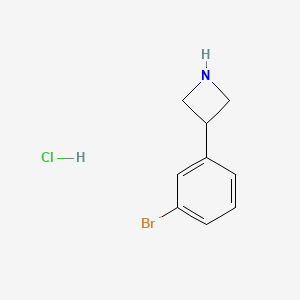

3-(3-Bromophenyl)azetidine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(3-Bromophenyl)azetidine hydrochloride, also known as BPAH, is an organic compound with the chemical formula C9H11BrClN . It has a molecular weight of 248.55 . The compound is typically a white to yellow solid .

Synthesis Analysis

The synthesis of azetidines, including 3-(3-Bromophenyl)azetidine hydrochloride, has been a topic of research. A visible-light-mediated intermolecular aza Paternò–Büchi reaction has been reported, which utilizes the unique triplet state reactivity of oximes, specifically 2-isoxazoline-3-carboxylates . This approach allows for the synthesis of highly functionalized azetidines from readily available precursors .Molecular Structure Analysis

The linear formula of 3-(3-Bromophenyl)azetidine hydrochloride is C9H11BrClN . The InChI code is 1S/C9H10BrN.ClH/c10-9-3-1-2-7(4-9)8-5-11-6-8;/h1-4,8,11H,5-6H2;1H .Physical And Chemical Properties Analysis

3-(3-Bromophenyl)azetidine hydrochloride is a white to yellow solid . It has a molecular weight of 248.55 and a linear formula of C9H11BrClN . The compound should be stored at a temperature of 2-8°C .Scientific Research Applications

Building Blocks for Polyamines

Azetidines, including “3-(3-Bromophenyl)azetidine hydrochloride”, can be used as building blocks for polyamines through anionic and cationic ring-opening polymerization . This process can be controlled to produce polymers with various structures .

Antibacterial and Antimicrobial Coatings

The polymers resulting from the polymerization of azetidines can be used in the development of antibacterial and antimicrobial coatings . These coatings can be applied in various fields, such as healthcare and food packaging .

CO2 Adsorption

Azetidine-based polymers have shown potential in CO2 adsorption . This application is particularly relevant in the context of climate change and efforts to reduce greenhouse gas emissions .

Chelation and Materials Templating

Azetidine-based polymers can also be used in chelation and materials templating . This involves the formation of complex molecules that can bind to metal ions, which can be useful in various industrial processes .

Non-viral Gene Transfection

Another interesting application of azetidine-based polymers is in non-viral gene transfection . This involves the introduction of foreign DNA into cells, a process that is crucial in genetic engineering and gene therapy .

Synthesis of New [2+2] Cycloaddition Reactions

Azetidines have been used in the invention of new [2+2] cycloaddition reactions . This type of reaction is a fundamental process in organic chemistry, used in the synthesis of various complex organic compounds .

Applications of Metalated Azetidines

Metalated azetidines, which could potentially include “3-(3-Bromophenyl)azetidine hydrochloride”, have found applications in various areas of chemistry . This includes the synthesis of new compounds and the development of new chemical reactions .

Facile Opening with Carbon Nucleophiles

Azetidines can undergo facile opening with carbon nucleophiles . This reaction is useful in the synthesis of a wide range of organic compounds .

Safety and Hazards

The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include wearing protective gloves/clothing/eye protection/face protection, and rinsing cautiously with water in case of contact with eyes .

Future Directions

Azetidines, including 3-(3-Bromophenyl)azetidine hydrochloride, have seen increased prominence as saturated building blocks in the field of drug discovery . Future research may focus on developing efficient and robust methods for their synthesis . The potential of azetidines in peptidomimetic and nucleic acid chemistry is also considered remarkable .

properties

IUPAC Name |

3-(3-bromophenyl)azetidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN.ClH/c10-9-3-1-2-7(4-9)8-5-11-6-8;/h1-4,8,11H,5-6H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVZYTUNGTQYOOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C2=CC(=CC=C2)Br.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Bromophenyl)azetidine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2975457.png)

![N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-prop-2-enyloxamide](/img/structure/B2975458.png)

![6-[Methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]pyridine-3-carbonitrile](/img/structure/B2975463.png)

![2-[[5-Butylsulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2975471.png)

![1-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(thiophen-2-yl)urea](/img/structure/B2975479.png)